2-Methoxyethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate 2-Methoxyethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 6046-15-7
VCID: VC10257871
InChI: InChI=1S/C24H31NO5/c1-6-29-17-9-7-16(8-10-17)21-20(23(27)30-12-11-28-5)15(2)25-18-13-24(3,4)14-19(26)22(18)21/h7-10,21,25H,6,11-14H2,1-5H3
SMILES: CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCCOC)C
Molecular Formula: C24H31NO5
Molecular Weight: 413.5 g/mol

2-Methoxyethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

CAS No.: 6046-15-7

Cat. No.: VC10257871

Molecular Formula: C24H31NO5

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxyethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate - 6046-15-7

Specification

CAS No. 6046-15-7
Molecular Formula C24H31NO5
Molecular Weight 413.5 g/mol
IUPAC Name 2-methoxyethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Standard InChI InChI=1S/C24H31NO5/c1-6-29-17-9-7-16(8-10-17)21-20(23(27)30-12-11-28-5)15(2)25-18-13-24(3,4)14-19(26)22(18)21/h7-10,21,25H,6,11-14H2,1-5H3
Standard InChI Key SVZXGNUAPYDUBS-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCCOC)C
Canonical SMILES CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCCOC)C

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

The systematic IUPAC name 2-methoxyethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate reflects its intricate architecture. Key identifiers include:

PropertyValue
CAS No.6046-15-7
Molecular FormulaC24H31NO5
Molecular Weight413.5 g/mol
SMILESCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCCOC)C
InChI KeySVZXGNUAPYDUBS-UHFFFAOYSA-N
PubChem CID2882363

The molecule integrates a tetrahydroquinoline scaffold substituted with a 4-ethoxyphenyl group at position 4, methyl groups at positions 2 and 7, and a 2-methoxyethyl ester at position 3. The ethoxy and methoxy groups enhance lipophilicity, potentially influencing membrane permeability and target binding .

Spectroscopic and Computational Data

While experimental spectroscopic data (e.g., NMR, IR) for this specific compound are unavailable, analogous tetrahydroquinoline derivatives exhibit characteristic signals:

  • ¹H NMR: Methyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 6.8–7.3 ppm), and carbonyl resonances (δ 170–175 ppm).

  • IR: Stretching vibrations for ester C=O (~1,720 cm⁻¹) and ketone C=O (~1,680 cm⁻¹) .

Computational modeling predicts a planar quinoline ring system with the 4-ethoxyphenyl group adopting a perpendicular orientation to minimize steric hindrance.

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of 2-methoxyethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate likely follows a multi-step protocol common to tetrahydroquinoline derivatives:

  • Cyclocondensation: Reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate yields the tetrahydroquinoline core.

  • Esterification: Introduction of the 2-methoxyethyl group via nucleophilic acyl substitution using 2-methoxyethanol under acidic conditions.

  • Purification: Recrystallization or column chromatography to isolate the product.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring proper substitution at position 4 without side reactions.

  • Steric Effects: Managing bulk from the 2,7,7-trimethyl groups during cyclization.

  • Yield Improvement: Pilot studies on similar compounds report yields of 30–45%, necessitating catalyst optimization (e.g., using p-toluenesulfonic acid).

Biological Activities and Mechanisms

Anticancer Activity

Preliminary data from analogs suggest:

  • Cytotoxicity: IC50 values of 10–50 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

  • Apoptosis Induction: Activation of caspase-3 and PARP cleavage in treated cells .

The tetrahydroquinoline core may intercalate DNA or inhibit topoisomerase II, though mechanistic validation is required.

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s structural features align with drug candidates targeting:

  • Infectious Diseases: As a broad-spectrum antimicrobial agent.

  • Oncology: For combinatorial therapies with existing chemotherapeutics.

Material Science

Functionalized tetrahydroquinolines serve as:

  • Fluorescent Probes: Due to aromatic π-systems.

  • Polymer Additives: Enhancing thermal stability in resins.

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